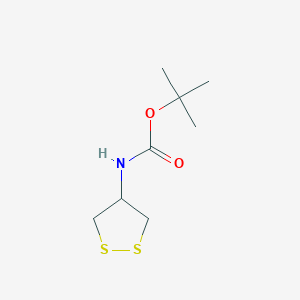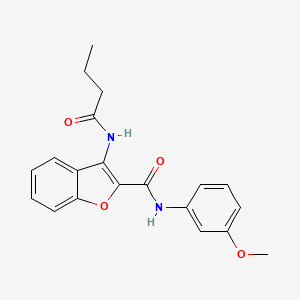
(2-chloro-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-1H-imidazol-5-yl)methanol: is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the second position and a hydroxymethyl group at the fifth position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-1H-imidazol-5-yl)methanol typically involves the chlorination of imidazole derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of imidazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom. Subsequently, the hydroxymethyl group can be introduced through a reaction with formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-chloro-1H-imidazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products:
Oxidation: (2-chloro-1H-imidazol-5-yl)carboxylic acid.
Reduction: (2-methyl-1H-imidazol-5-yl)methanol.
Substitution: (2-amino-1H-imidazol-5-yl)methanol.
Scientific Research Applications
Chemistry: (2-chloro-1H-imidazol-5-yl)methanol is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of imidazole derivatives on enzyme activity and protein interactions. It serves as a model compound for understanding the behavior of more complex imidazole-based drugs.
Medicine: this compound has potential applications in the development of antifungal and antibacterial agents. Its ability to interact with biological targets makes it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-chloro-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and hydroxymethyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound can modulate enzyme activity by forming hydrogen bonds or hydrophobic interactions with active site residues.
Comparison with Similar Compounds
(2-bromo-1H-imidazol-5-yl)methanol: Similar structure with a bromine atom instead of chlorine.
(2-methyl-1H-imidazol-5-yl)methanol: Contains a methyl group instead of chlorine.
(2-amino-1H-imidazol-5-yl)methanol: Contains an amino group instead of chlorine.
Uniqueness: (2-chloro-1H-imidazol-5-yl)methanol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, its biological activity can be fine-tuned by modifying the hydroxymethyl group, providing a scaffold for drug development.
Properties
IUPAC Name |
(2-chloro-1H-imidazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYCTEGDGQVTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide](/img/structure/B2634667.png)




![methyl 3-[(piperidine-1-carbothioyl)amino]thiophene-2-carboxylate](/img/structure/B2634675.png)
![N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2634676.png)

![N-[3-(1-benzofuran-2-yl)propyl]-2-bromobenzamide](/img/structure/B2634680.png)
![N-[(2-Methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-ynamide](/img/structure/B2634682.png)
![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2634683.png)
